molecular formula C17H13BrN2O5 B2655197 5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1207060-01-2

5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2655197
CAS RN: 1207060-01-2
M. Wt: 405.204
InChI Key: UZNORPBGXJGKAL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an analysis of its chemical reactions .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research has demonstrated the synthesis of complex molecules incorporating furan and imidazo[1,2-a]pyridine derivatives, displaying significant antiprotozoal activity. These compounds exhibit strong DNA affinities and show promising in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

In another study, novel heterocyclic compounds derived from benzodifuran were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, particularly some derivatives, showed high COX-2 selectivity indices, significant analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Microbial Quorum Sensing Inhibitors

Derivatives of bromomethylene furanones have been prepared and explored for their ability to disrupt microbial communication and biofilm formation, specifically targeting Staphylococcus epidermidis. This research highlights the potential use of these compounds in combating bacterial infections and biofilm-associated issues (Benneche et al., 2008).

Palladium-Catalyzed Synthesis of Diimino-furans

A novel approach for synthesizing substituted 2,5-diimino-furans via palladium-catalyzed cyclization has been developed. These compounds serve as precursors for maleamides, indicating their utility in further synthetic applications and potential in material science (Jiang et al., 2014).

Anti-Leishmanial Activity

Compounds incorporating nitroaromatic carboxylic acids and semicarbazones have been synthesized and evaluated for their anti-leishmanial activity. The presence of electroactive nitro groups was found crucial for the biological activity against Leishmania infantum, offering a foundation for developing novel anti-leishmanial agents (Dias et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, without specific research or data on this compound, it’s not possible to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide a detailed analysis .

properties

IUPAC Name

5-bromo-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c18-16-4-3-13(24-16)17(21)19-9-11-8-14(25-20-11)10-1-2-12-15(7-10)23-6-5-22-12/h1-4,7-8H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNORPBGXJGKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

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